

Application Note: Analysis of Benzyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyl tiglate	
Cat. No.:	B042538	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl tiglate (CAS No: 37526-88-8) is an organic ester with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol .[1][2] It is found in various natural sources, including essential oils, and is utilized in the flavor and fragrance industry. Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices. This application note details a comprehensive protocol for the analysis of Benzyl tiglate using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3]

Experimental Protocols

This section outlines the detailed methodology for sample preparation and GC-MS analysis.

- 1. Reagents and Materials
- Benzyl tiglate analytical standard (>97.0% purity)
- Methanol (HPLC grade)
- Helium (99.999% purity)

- Internal Standard (IS), e.g., n-Dodecane or other suitable n-alkane
- Calibrated volumetric flasks and micropipettes
- GC vials with inserts
- Anhydrous sodium sulfate (for sample drying if needed)
- 2. Standard Solution Preparation
- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzyl tiglate standard and dissolve it in a 10 mL volumetric flask with methanol.
- Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-Dodecane) in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 μg/mL to 10.0 μg/mL.[4] Spike each calibration standard with the internal standard to a final concentration of 5 μg/mL.
- 3. Sample Preparation (from Essential Oil Matrix)
- Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
- Add methanol to the mark and vortex for 1 minute to ensure homogeneity.
- Perform a 1:10 dilution by transferring 1 mL of the solution to another 10 mL volumetric flask and filling it with methanol.
- Spike the final diluted sample with the internal standard to a concentration of 5 μ g/mL.
- Filter the solution through a 0.45 μm syringe filter into a GC vial for analysis.
- 4. GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column and an electron ionization (EI) source. The parameters listed below are a robust starting point for method development.

Parameter	Recommended Setting
GC System	Agilent 6890N or equivalent
Mass Spectrometer	Agilent 5973 Network MSD or equivalent
Column	DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness)[4][5]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[6]
Injector	Split/Splitless
Injector Temperature	250°C[5]
Injection Volume	1 μL
Split Ratio	50:1 (can be adjusted based on sample concentration)[5]
Oven Program	Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[5]
MS Transfer Line Temp.	280°C[4]
Ion Source Temp.	230°C[4][6]
Ionization Mode	Electron Ionization (EI) at 70 eV[6]
Mass Scan Range	m/z 40-450
Acquisition Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for high-sensitivity quantification

Data Presentation and Results

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of **Benzyl tiglate**.

Table 1: Retention and Mass Spectral Data

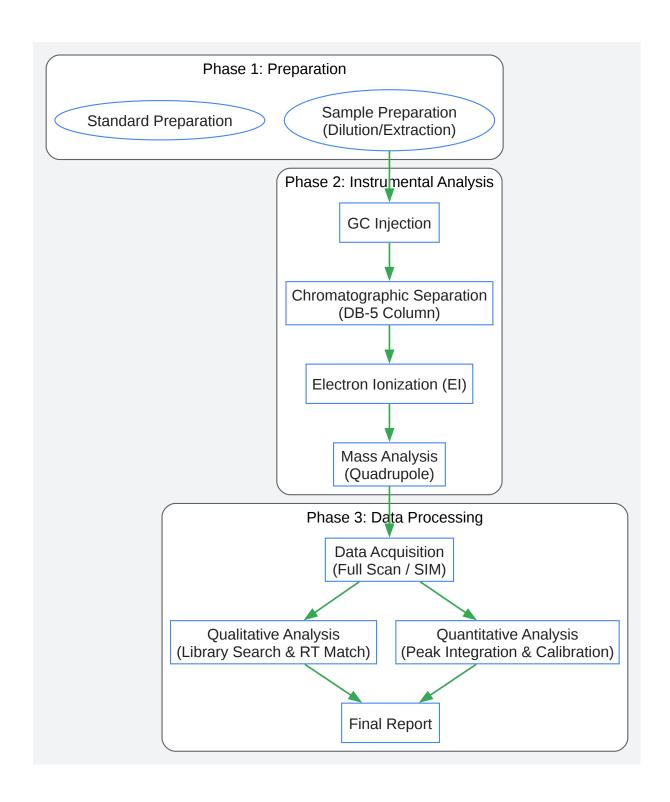
Analyte Retention Time (min)	Kovats Retention Index (DB-5)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
------------------------------	-------------------------------------	------------------------	----------------------------

| Benzyl tiglate | Approx. 12-15 | 1496[7] | 190 | 91 (Base Peak), 108, 83, 55 |

Note: The mass spectrum of **Benzyl tiglate** is characterized by a prominent base peak at m/z 91, corresponding to the tropylium ion [C7H7]+, which is typical for benzyl esters.

Table 2: Method Validation Parameters (Typical)

Parameter	Result
Linearity Range	0.1 - 10.0 μg/mL[4]
Correlation Coefficient (r²)	> 0.999[4]
Limit of Detection (LOD)	0.05 μg/mL[4]
Limit of Quantification (LOQ)	0.1 μg/mL[4]
Precision (RSD%)	< 5%[4]


| Accuracy (Recovery %) | 98 - 105%[4] |

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of **Benzyl tiglate**, from initial sample handling to final data interpretation.

Click to download full resolution via product page

Caption: Workflow for **Benzyl Tiglate** analysis by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzyl tiglate [webbook.nist.gov]
- 2. Benzyl tiglate [webbook.nist.gov]
- 3. akjournals.com [akjournals.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Kovats Retention Index: Benzyl (E)-2-methyl-2-butenoate (C12H14O2) [pherobase.com]
- To cite this document: BenchChem. [Application Note: Analysis of Benzyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b042538#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-benzyl-tiglate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com